

# Cost-Effectiveness and Clinical Profile of Vecuronium vs. Alternatives

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Vecuronium Bromide

CAS No.: 50700-72-6

Cat. No.: S546652

[Get Quote](#)

The table below summarizes a direct cost-comparison of intermediate-acting neuromuscular blocking agents (NMBAs) and their key clinical characteristics.

| Neuromuscular Blocking Agent | Cost per Case (2-4 hour procedures, 1994 USD) [1] | Clinical Duration [2] [3] | Time to Onset of Action                                      | Hemodynamic Stability                              |
|------------------------------|---------------------------------------------------|---------------------------|--------------------------------------------------------------|----------------------------------------------------|
| Vecuronium                   | \$31.95 ± 15.33                                   | Intermediate (25-40 min)  | Slower than rocuronium or succinylcholine [4] [5]            | Good (no vagolytic effects) [2]                    |
| Rocuronium                   | Similar cost to vecuronium [1]                    | Intermediate              | Fast (comparable to succinylcholine at higher doses) [4] [5] | Good (may cause slight increase in heart rate) [5] |
| Atracurium                   | \$54.23 ± 41.26                                   | Intermediate              | Information not available in search results                  | Good                                               |

| Neuromuscular Blocking Agent | Cost per Case (2-4 hour procedures, 1994 USD) [1] | Clinical Duration [2] [3] | Time to Onset of Action     | Hemodynamic Stability                   |
|------------------------------|---------------------------------------------------|---------------------------|-----------------------------|-----------------------------------------|
| Succinylcholine              | Information not available in search results       | Short (5-10 min) [3]      | Very Fast (<60 seconds) [4] | Can cause bradycardia, dysrhythmias [4] |

### Key Insights from the Data:

- **Cost Advantage:** A 1996 pharmacoeconomic analysis found that for surgeries lasting 2-4 hours, vecuronium was significantly less costly per case than atracurium, while being similar in cost to rocuronium [1]. The study found no significant cost differences among the drugs for procedures under two hours.
- **Clinical Trade-offs:** While vecuronium offers good hemodynamic stability, its onset of action is slower compared to rocuronium and significantly slower than succinylcholine [4] [5]. This makes agents like rocuronium generally preferred for rapid sequence intubation where fast muscle relaxation is critical [3].

## The Modern Cost Factor: Reversal Agent Impact

Contemporary cost-effectiveness analysis must account for the drugs used to reverse neuromuscular blockade. Residual blockade can lead to post-operative pulmonary complications (PPCs), which significantly increase healthcare costs [6].

- **The Problem of Residual Blockade:** When reversed with traditional agents like neostigmine, residual neuromuscular blockade can occur in a high percentage of patients [6].
- **The Sugammadex Advantage:** Sugammadex is a modern reversal agent that rapidly and effectively reverses rocuronium- and vecuronium-induced NMB. While sugammadex itself is more expensive than neostigmine, its use reduces the incidence of PPCs [6].
- **Overall Budget Impact:** A 2021 budget impact analysis concluded that the higher drug cost of sugammadex for reversing rocuronium or vecuronium could be offset by the reduction in costs associated with managing PPCs, potentially leading to overall healthcare budgetary savings [6].

## Detailed Experimental Protocol from Cited Studies

For a deeper understanding, here is the detailed methodology from one of the key comparative studies cited above.

**Objective:** To compare the intubating conditions of rocuronium bromide and **vecuronium bromide** with succinylcholine using the "timing principle" [4].

- **Study Design:** A prospective, randomized, double-blind clinical trial.
- **Participants:** 75 patients (ASA Grade I and II) aged 18-50 years scheduled for surgery under general anesthesia.
- **Groups and Intervention:**
  - **Group A (Rocuronium):** Received rocuronium bromide 0.6 mg/kg IV. Anesthesia was induced with propofol at the onset of clinical weakness (ptosis), and intubation was performed 60 seconds later.
  - **Group B (Vecuronium):** Received **vecuronium bromide** 0.12 mg/kg IV. The same induction and intubation protocol as Group A was followed.
  - **Group C (Succinylcholine):** Anesthesia was induced with propofol, followed by succinylcholine 2 mg/kg. Intubation was performed 60 seconds after succinylcholine administration.
- **Outcome Measures:**
  - **Primary:** Intubating conditions were assessed at 60 seconds using a standardized grading scale (excellent, good, poor).
  - **Secondary:** Hemodynamic variables (blood pressure, heart rate) were recorded at 1, 3, and 5 minutes after intubation. Neuromuscular monitoring was performed using a nerve stimulator to assess Train-of-Four (TOF) count.

This methodology provides a robust framework for a head-to-head clinical comparison of these agents.

## Visualizing the Cost-Effectiveness Decision Pathway

The following diagram illustrates the key factors and relationships in the cost-effectiveness analysis of NMBA selection, based on the information gathered.



[Click to download full resolution via product page](#)

## Important Limitations and Considerations

It is crucial to note the following limitations in the available data:

- **Dated Cost Data:** The most direct pharmacoeconomic study comparing drug acquisition costs is from 1996 [1]. Drug prices and healthcare economics have likely changed significantly since then.
- **Modern Analysis is Broader:** The more recent 2021 analysis [6] focuses on the system-wide budget impact of the reversal agent sugammadex rather than a direct head-to-head cost-per-dose comparison of the NMBA's themselves. This highlights that the true "cost" of a drug includes the expenses of managing its side effects and complications.

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. A pharmacoeconomic analysis of neuromuscular blocking ... [pubmed.ncbi.nlm.nih.gov]
2. Vecuronium - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]
3. - Wikipedia Vecuronium bromide [en.wikipedia.org]
4. Comparison of Intubating Conditions of Rocuronium ... [pmc.ncbi.nlm.nih.gov]
5. a comparative study of rocuronium , vecuronium and ... [semanticscholar.org]
6. A Clinical and Budgetary Impact Analysis of Introducing ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Cost-Effectiveness and Clinical Profile of Vecuronium vs. Alternatives]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b546652#cost-effectiveness-analysis-vecuronium-bromide-surgical-procedures>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)